4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester
Description
4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester is a boronic acid derivative characterized by a carbobenzyloxy (Cbz)-protected methylamino group at the para position of the phenyl ring and a pinacol ester moiety on the boronic acid. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility in organic solvents and stabilizes the boronic acid, making it suitable for Suzuki-Miyaura cross-coupling reactions and biomedical applications . This compound is structurally tailored for applications in drug delivery, bioresponsive materials, and organic synthesis due to its dual functionality: the Cbz group provides orthogonal protection for amines, while the boronic ester enables dynamic covalent chemistry with diols or reactive oxygen species (ROS) .
Properties
IUPAC Name |
benzyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BNO4/c1-20(2)21(3,4)27-22(26-20)17-11-13-18(14-12-17)23(5)19(24)25-15-16-9-7-6-8-10-16/h6-14H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZRNRXPMFFWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester typically involves the reaction of 4-(N-Cbz-N-Methylamino)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often involving reflux in an organic solvent such as toluene . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The scalability of the synthesis process makes it feasible for large-scale production, catering to the demands of various industries.
Chemical Reactions Analysis
Types of Reactions
4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Boronic Acids: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets and pathways involved are specific to the reaction conditions and the nature of the substrates used.
Comparison with Similar Compounds
4-(Boc-N-Methylamino)phenylboronic Acid, Pinacol Ester
- Structural Differences : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.
- Stability: Boc is labile under acidic conditions (e.g., TFA), whereas Cbz requires hydrogenolysis for deprotection. This makes the Boc variant more suitable for acid-sensitive synthetic pathways .
- Applications: Primarily used in peptide synthesis and as an intermediate in organometallic reactions.
4-(Hydroxymethyl)phenylboronic Acid, Pinacol Ester
- Functional Group: Features a hydroxymethyl group instead of the Cbz-N-methylamino group.
- Reactivity : The hydroxymethyl group enables conjugation with acrylates or other polymers, making it a key component in ROS-scavenging hydrogels .
- Biomedical Use : Employed in glucose sensors and targeted drug delivery systems due to its diol-binding capability .
4-Amino-2-methylphenylboronic Acid, Pinacol Ester
- Substituents: Contains a methyl group at the ortho position and a free amino group.
- Solubility: Exhibits improved solubility in polar solvents (e.g., chloroform, 3-pentanone) compared to unsubstituted phenylboronic esters .
- Synthetic Utility : Used in catalysis and materials science for constructing carbon-boron bonds under mild conditions .
Solubility and Stability Comparisons
Table 1: Solubility in Organic Solvents
Key Findings :
- Pinacol esters generally exhibit superior solubility in polar solvents compared to azaesters or unprotected boronic acids.
- The Cbz-N-methylamino substituent reduces solubility in nonpolar solvents (e.g., methylcyclohexane) due to increased steric hindrance .
ROS Sensitivity
- 4-(N-Cbz-N-Me)phenylboronic ester: Reacts with ROS (e.g., H₂O₂, ONOO⁻) to undergo deboronation, releasing active phenolic intermediates. This property is exploited in ROS-responsive drug delivery systems .
- 4-(Thiomethyl)phenylboronic ester (): The thiomethyl group enhances ROS scavenging efficiency but reduces stability in aqueous environments.
Suzuki-Miyaura Cross-Coupling
- Electron-Rich Derivatives (e.g., 4-(Diphenylamino)phenylboronic ester): Exhibit faster coupling kinetics due to enhanced electron density on the boron atom .
- Cbz-Protected Derivatives : Require optimized conditions (e.g., Pd catalysts, Cs₂CO₃ base) to prevent deprotection during reaction .
Stability and Handling Considerations
- Thermal Stability: Melting points range from 125°C (e.g., 4-(N,N-Dimethylamino) variant) to amorphous solids for more complex derivatives .
- Hydrolytic Sensitivity : Pinacol esters hydrolyze slowly in aqueous media but are stable under anhydrous conditions. The Cbz group provides additional protection against premature degradation .
Biological Activity
4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug development, particularly for targeting enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H20BNO2
- Molecular Weight : 233.12 g/mol
- CAS Number : 214360-57-3
The structure of 4-(N-Cbz-N-Methylamino)phenylboronic acid pinacol ester includes a phenyl group attached to a boron atom via a pinacol ester linkage, which contributes to its reactivity and biological interactions.
Boronic acids exert their biological effects primarily through reversible covalent bonding with diols in biomolecules, particularly in glycoproteins and enzymes. The pinacol ester form enhances the stability and solubility of the compound, facilitating its use in biological assays and potential therapeutic applications.
Anticancer Activity
Research has indicated that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. In particular, studies have shown that compounds similar to 4-(N-Cbz-N-Methylamino)phenylboronic acid exhibit selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.
- Case Study : A study demonstrated that a related phenylboronic acid compound inhibited the growth of human breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
Antibacterial Properties
Boronic acids have also been investigated for their antibacterial properties. The ability of these compounds to interfere with bacterial enzyme function makes them candidates for developing new antibiotics.
- Research Findings : A related study reported that phenylboronic acids showed significant antibacterial activity against multi-drug-resistant strains of Staphylococcus aureus, suggesting potential use in treating resistant infections .
Data Table: Biological Activities of Related Compounds
Safety and Handling
As with many chemical compounds, safety precautions are essential when handling 4-(N-Cbz-N-Methylamino)phenylboronic acid pinacol ester. It is classified as causing skin and eye irritation and may pose respiratory risks if inhaled. Proper protective equipment should be used during handling.
Q & A
Basic: What are the recommended synthetic routes for preparing 4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester?
Methodological Answer:
A common approach involves sequential functionalization of the phenyl ring. For example:
Borylation : Start with a brominated aryl precursor (e.g., 4-bromo-N-Cbz-N-methylaniline). Perform a Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous DMSO or THF at 80–100°C .
Protection : Ensure the N-Cbz and N-methyl groups are introduced prior to borylation, as boronic esters may degrade under strong acidic/basic conditions used in subsequent steps. Boc-protected analogs (e.g., ) suggest stable intermediates during synthesis.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Confirm purity via HPLC or NMR (e.g., characteristic pinacol ester peaks at δ 1.0–1.3 ppm in H NMR) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS or HRMS should show the molecular ion peak matching the calculated mass (e.g., [M+H]⁺ ≈ 333.23 for C18H28BNO4, as in ).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95%) .
Advanced: How do steric or electronic effects of the N-Cbz group influence Suzuki-Miyaura coupling efficiency?
Methodological Answer:
The bulky Cbz (carbobenzyloxy) group may hinder transmetallation or reductive elimination steps in cross-couplings. To optimize:
- Catalyst Selection : Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to accelerate oxidative addition and reduce steric interference .
- Reaction Solvent : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of the boronic ester.
- Temperature : Elevated temperatures (80–100°C) enhance reactivity but may risk ester hydrolysis. Include a stabilizer like 4Å molecular sieves .
Note: Compare with Boc-protected analogs ( ), where smaller groups improve coupling yields by ~15–20% under identical conditions.
Advanced: How can researchers address contradictions in reaction yields across different substrates?
Methodological Answer:
Contradictions often arise from substrate-specific electronic effects or competing side reactions (e.g., protodeboronation). Systematic analysis includes:
Control Experiments : Test the boronic ester against electron-rich/deficient aryl halides to isolate electronic effects.
Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify rate-limiting steps.
Computational Modeling : Use DFT calculations to compare transition-state energies for different substrates (e.g., ’s morpholino vs. methylpiperazinyl substituents) .
Additive Screening : Additives like K₃PO₄ or Cs₂CO₃ may mitigate side reactions by stabilizing intermediates .
Basic: What storage conditions are critical for maintaining compound stability?
Methodological Answer:
- Temperature : Store at 2–8°C in a sealed container to prevent thermal degradation .
- Moisture Control : Keep under inert gas (N₂/Ar) with desiccants (silica gel) to avoid hydrolysis of the boronic ester.
- Light Protection : Amber vials or foil wrapping prevent photolytic decomposition of the Cbz group .
Advanced: What strategies mitigate boronic ester hydrolysis during prolonged reactions?
Methodological Answer:
- Solvent Optimization : Use anhydrous THF or toluene with rigorous drying (e.g., distillation over Na/benzophenone).
- Acid/Base Control : Maintain pH-neutral conditions; avoid strong acids/bases that cleave the ester.
- Stabilizers : Add pinacol (1–2 equiv) to competitively inhibit hydrolysis .
- Low-Temperature Reactions : Perform couplings at 0–25°C if feasible, as higher temperatures accelerate hydrolysis .
Advanced: How does the N-methyl group impact the compound’s reactivity in non-Suzuki applications?
Methodological Answer:
The N-methyl group:
- Reduces Nucleophilicity : Limits participation in Buchwald-Hartwig aminations or SNAr reactions.
- Enhances Stability : Prevents unwanted deprotection under acidic conditions (vs. Boc groups, which cleave in TFA) .
- Directing Effects : In transition-metal catalysis, the methyl group may influence regioselectivity in C–H activation (e.g., directing to ortho positions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
